1-nitrosoazetidine-3-carboxylic acid
Overview
Description
1-Nitrosoazetidine-3-carboxylic acid is a heterocyclic compound characterized by a four-membered azetidine ring with a nitroso group at the first position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitrosoazetidine-3-carboxylic acid typically involves the nitrosation of azetidine-3-carboxylic acid. One common method includes the reaction of azetidine-3-carboxylic acid with nitrous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: 1-Nitroazetidine-3-carboxylic acid.
Reduction: 1-Aminoazetidine-3-carboxylic acid.
Substitution: Esters or amides of azetidine-3-carboxylic acid.
Scientific Research Applications
1-Nitrosoazetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-nitrosoazetidine-3-carboxylic acid involves its reactive nitroso group, which can interact with various biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. This reactivity underlies its potential therapeutic effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: Lacks the nitroso group, making it less reactive.
1-Nitrosoazetidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.
1-Nitrosoaziridine-3-carboxylic acid: Contains a three-membered ring, leading to different reactivity and stability.
Uniqueness: 1-Nitrosoazetidine-3-carboxylic acid is unique due to the combination of the nitroso group and the four-membered azetidine ring. This structure imparts significant ring strain, enhancing its reactivity and making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
1-nitrosoazetidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-1-6(2-3)5-9/h3H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKLKVWDANNUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291182 | |
Record name | 1-Nitroso-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102624-97-5 | |
Record name | 1-Nitroso-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102624-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitroso-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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